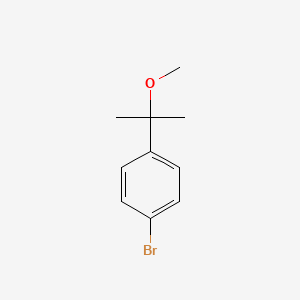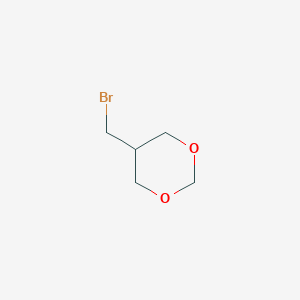
N,N-Diallyl-2-bromoacetamide
Vue d'ensemble
Description
N,N-Diallyl-2-bromoacetamide is a chemical compound with the molecular formula C8H12BrNO . It is used in various research applications .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H12BrNO/c1-3-5-10(6-4-2)8(11)7-9/h3-4H,1-2,5-7H2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 218.09 . It is recommended to be stored at ambient temperature .Applications De Recherche Scientifique
Chemical Synthesis
N,N-Diallyl-2-bromoacetamide is used in various chemical syntheses. For instance, it's involved in the preparation of phosphono sugar N-glycosides, as demonstrated by Yamashita et al. (1992) where bromohydrins were converted into novel N-glycosides using amines (Yamashita et al., 1992). Similarly, Miyamoto et al. (1992) reported its use in synthesizing 2-phosphinoylphospholane 1-oxide derivatives, showcasing its versatility in organic chemistry (Miyamoto et al., 1992).
Biological Studies
In biological research, this compound has been utilized to study protein behavior. For instance, Yamada et al. (1984) used bromoacetamide derivatives to investigate the binding site and reactivity of histidine-15 in lysozyme (Yamada et al., 1984). Additionally, Patlak and Horn (1982) explored the effect of N-bromoacetamide on sodium channel currents in rat myotube membranes, contributing to our understanding of cellular physiology (Patlak & Horn, 1982).
Agricultural Applications
In agriculture, derivatives of this compound, like N,N-Diallyl-2,2-dichloroacetamide, have been studied for their potential as herbicide protectants. Pallos et al. (1975) found that such compounds can prevent herbicide injury in corn, highlighting their utility in crop protection (Pallos et al., 1975).
Environmental and Health Safety
Zhu et al. (1998) investigated the large-scale application of bromoacetamide in various environments, assessing its safety and effectiveness as a molluscicide, which is critical for controlling diseases like schistosomiasis (Zhu et al., 1998).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
N,N-Diallyl-2-bromoacetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This compound is often used in proteomics research to study protein interactions and modifications . The interaction of this compound with enzymes such as glutathione S-transferase and other thiol-containing proteins highlights its importance in biochemical studies .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells by modifying thiol groups in proteins, leading to changes in cellular redox status . Additionally, this compound has been observed to alter the expression of genes involved in stress response and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with thiol groups in proteins. This interaction can lead to the inhibition or activation of enzymes, depending on the specific protein target . For example, the modification of cysteine residues in enzymes can result in the inhibition of their catalytic activity, thereby affecting various biochemical pathways . Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions, but its activity can be influenced by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and protein activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and alter gene expression without causing significant toxicity . At higher doses, this compound can lead to severe oxidative damage, apoptosis, and other adverse effects . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with thiol-containing enzymes . The compound can affect metabolic flux by modifying key enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic processes . Additionally, this compound can influence the levels of metabolites such as glutathione, which plays a crucial role in cellular redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The transport and distribution of this compound are influenced by factors such as its chemical properties and the presence of specific transporters .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is often found in the cytoplasm and mitochondria, where it interacts with various proteins and enzymes . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This localization is essential for the compound’s role in modulating cellular processes and biochemical pathways .
Propriétés
IUPAC Name |
2-bromo-N,N-bis(prop-2-enyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNO/c1-3-5-10(6-4-2)8(11)7-9/h3-4H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQJYRFAMLETNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569897 | |
| Record name | 2-Bromo-N,N-di(prop-2-en-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60277-03-4 | |
| Record name | 2-Bromo-N,N-di(prop-2-en-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)

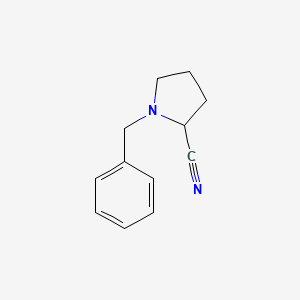
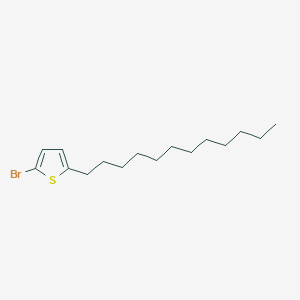

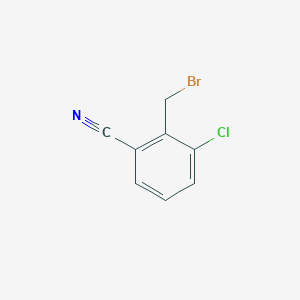


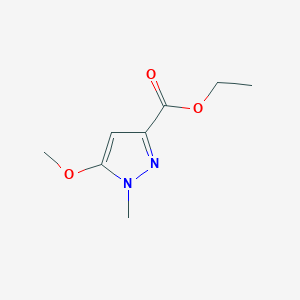
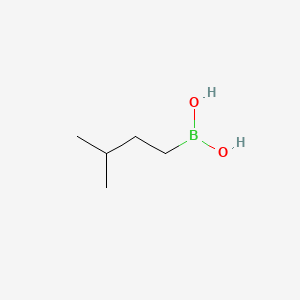

![(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1283387.png)
